REACTION_CXSMILES
|
[CH3:1][NH:2][CH2:3][CH2:4][C@H:5]([O:11][C:12]1[CH:13]=[CH:14][CH:15]=[C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=12)[C:6]1[S:10][CH:9]=[CH:8][CH:7]=1.[C:22]([OH:34])(=[O:33])[CH2:23][C:24]([CH2:29][C:30]([OH:32])=[O:31])([C:26]([OH:28])=[O:27])[OH:25].C(=O)([O-])[O-].[K+:39].[K+].O.C(=O)(O)[O-].[Na+:46]>>[CH3:1][NH:2][CH2:3][CH2:4][C@H:5]([O:11][C:12]1[CH:13]=[CH:14][CH:15]=[C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=12)[C:6]1[S:10][CH:9]=[CH:8][CH:7]=1.[C:22]([O-:34])(=[O:33])[CH2:23][C:24]([CH2:29][C:30]([O-:32])=[O:31])([C:26]([O-:28])=[O:27])[OH:25].[Na+:46].[Na+:46].[Na+:46].[C:22]([O-:34])(=[O:33])[CH2:23][C:24]([CH2:29][C:30]([O-:32])=[O:31])([C:26]([O-:28])=[O:27])[OH:25].[K+:39].[K+:39].[K+:39] |f:2.3.4,6.7,9.10.11.12,13.14.15.16|
|
Name
|
one
|
Quantity
|
20 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNCC[C@@H](C1=CC=CS1)OC=2C=CC=C3C2C=CC=C3
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNCC[C@@H](C1=CC=CS1)OC=2C=CC=C3C2C=CC=C3
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNCC[C@@H](C1=CC=CS1)OC=2C=CC=C3C2C=CC=C3
|
Name
|
|
Quantity
|
832 mg
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Name
|
|
Quantity
|
312 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
958 mg
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Effervescent Tablets and Granules were prepared
|
Type
|
CUSTOM
|
Details
|
to prepare fine powder
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Name
|
|
Type
|
product
|
Smiles
|
CNCC[C@@H](C1=CC=CS1)OC=2C=CC=C3C2C=CC=C3
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Na+].[Na+].[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[K+].[K+].[K+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][NH:2][CH2:3][CH2:4][C@H:5]([O:11][C:12]1[CH:13]=[CH:14][CH:15]=[C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=12)[C:6]1[S:10][CH:9]=[CH:8][CH:7]=1.[C:22]([OH:34])(=[O:33])[CH2:23][C:24]([CH2:29][C:30]([OH:32])=[O:31])([C:26]([OH:28])=[O:27])[OH:25].C(=O)([O-])[O-].[K+:39].[K+].O.C(=O)(O)[O-].[Na+:46]>>[CH3:1][NH:2][CH2:3][CH2:4][C@H:5]([O:11][C:12]1[CH:13]=[CH:14][CH:15]=[C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=12)[C:6]1[S:10][CH:9]=[CH:8][CH:7]=1.[C:22]([O-:34])(=[O:33])[CH2:23][C:24]([CH2:29][C:30]([O-:32])=[O:31])([C:26]([O-:28])=[O:27])[OH:25].[Na+:46].[Na+:46].[Na+:46].[C:22]([O-:34])(=[O:33])[CH2:23][C:24]([CH2:29][C:30]([O-:32])=[O:31])([C:26]([O-:28])=[O:27])[OH:25].[K+:39].[K+:39].[K+:39] |f:2.3.4,6.7,9.10.11.12,13.14.15.16|
|
Name
|
one
|
Quantity
|
20 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNCC[C@@H](C1=CC=CS1)OC=2C=CC=C3C2C=CC=C3
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNCC[C@@H](C1=CC=CS1)OC=2C=CC=C3C2C=CC=C3
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNCC[C@@H](C1=CC=CS1)OC=2C=CC=C3C2C=CC=C3
|
Name
|
|
Quantity
|
832 mg
|
Type
|
reactant
|
Smiles
|
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
|
Name
|
|
Quantity
|
312 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
958 mg
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Effervescent Tablets and Granules were prepared
|
Type
|
CUSTOM
|
Details
|
to prepare fine powder
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Name
|
duloxetine
|
Type
|
product
|
Smiles
|
CNCC[C@@H](C1=CC=CS1)OC=2C=CC=C3C2C=CC=C3
|
Name
|
sodium citrate
|
Type
|
product
|
Smiles
|
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[Na+].[Na+].[Na+]
|
Name
|
potassium citrate
|
Type
|
product
|
Smiles
|
C(CC(O)(C(=O)[O-])CC(=O)[O-])(=O)[O-].[K+].[K+].[K+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |